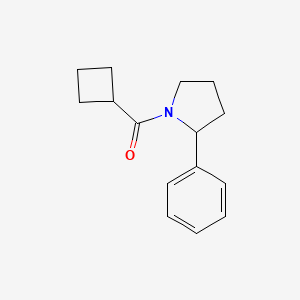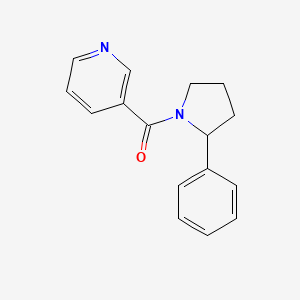
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone, also known as PPYM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. PPYM is a derivative of pyridin-3-ylmethanone and has a pyrrolidine ring attached to the phenyl group. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
作用机制
The mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone involves its binding to the dopamine transporter and inhibition of dopamine reuptake. This results in an increase in dopamine levels in the synapse, leading to increased dopamine signaling. (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has also been found to bind to other receptors, including the sigma-1 receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been found to have interesting biochemical and physiological effects. It has been shown to increase locomotor activity in mice, indicating its potential stimulant properties. (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has also been found to increase dopamine levels in the striatum, suggesting its potential as a treatment for dopamine-related disorders. Additionally, (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been found to have anxiolytic effects, reducing anxiety-like behavior in mice.
实验室实验的优点和局限性
One advantage of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its potential as a research tool for studying dopamine-related disorders and anxiety disorders. Its ability to bind to the dopamine transporter and increase dopamine levels makes it a valuable tool for studying dopamine signaling. However, one limitation of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its potential for abuse and addiction, as it has been found to have stimulant properties.
未来方向
There are several future directions for research on (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone. One direction is to further investigate its potential as a treatment for dopamine-related disorders and anxiety disorders. Another direction is to study its potential for abuse and addiction, and to develop strategies to mitigate these risks. Additionally, further research is needed to understand the full range of biochemical and physiological effects of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone, and to identify other potential applications for this compound.
合成方法
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone can be synthesized using various methods, including the reaction of pyridin-3-ylmethanone with 2-phenylpyrrolidine in the presence of a catalyst. Another method involves the reaction of 2-phenylpyrrolidine with 3-chloropyridine-2-carbaldehyde, followed by reduction with sodium borohydride. The synthesis method used can affect the yield and purity of the compound.
科学研究应用
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the dopamine transporter and inhibit dopamine reuptake, making it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and addiction. (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has also been found to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
属性
IUPAC Name |
(2-phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(14-8-4-10-17-12-14)18-11-5-9-15(18)13-6-2-1-3-7-13/h1-4,6-8,10,12,15H,5,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOWAEZZDFPRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
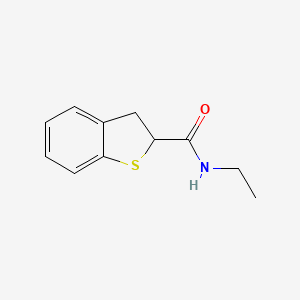
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
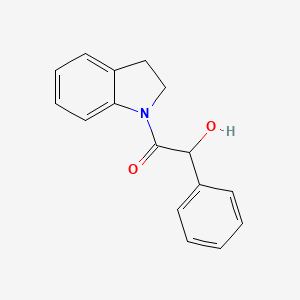
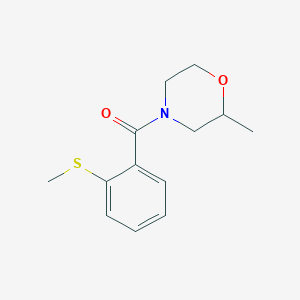
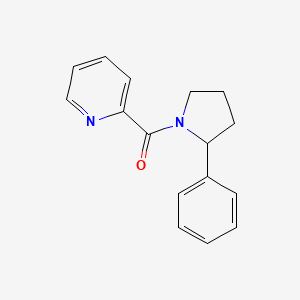

![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
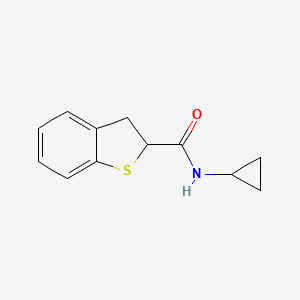
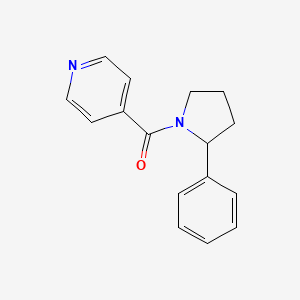
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
